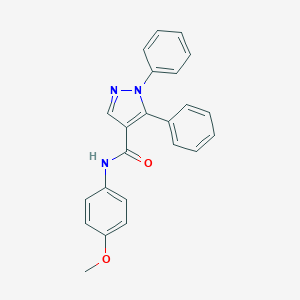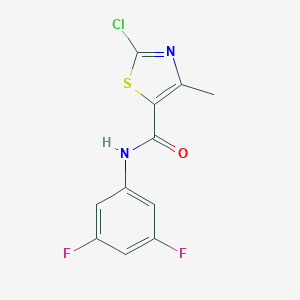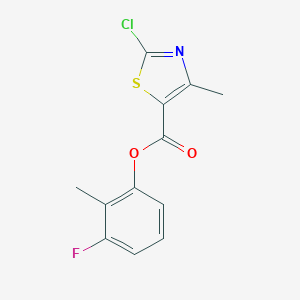![molecular formula C18H13F3N4S B287447 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising results in various scientific research studies, making it a subject of interest for many researchers.
作用机制
The mechanism of action of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. Moreover, this compound has been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
The advantages of using 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent therapeutic properties, its broad-spectrum activity against various diseases, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its limited availability, and its potential side effects.
未来方向
There are several future directions for the research on 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of this compound to better understand its therapeutic properties.
3. Evaluation of the efficacy of this compound in various in vivo models to determine its potential clinical applications.
4. Development of novel analogs of this compound with improved therapeutic properties.
5. Investigation of the potential side effects of this compound to ensure its safety for clinical use.
6. Exploration of the potential applications of this compound in other fields, such as agriculture and material science.
In conclusion, 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential in the field of medicinal chemistry. Its potent therapeutic properties, broad-spectrum activity, and relatively low toxicity make it a subject of interest for many researchers. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-methylbenzylamine with 3-(trifluoromethyl)benzoyl chloride followed by the reaction of the resulting intermediate with thiosemicarbazide and triethylorthoformate. The final product is obtained after a series of purification steps.
科学研究应用
The potential therapeutic applications of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anticancer, antimicrobial, and antiviral activities. It has also been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
属性
产品名称 |
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H13F3N4S |
分子量 |
374.4 g/mol |
IUPAC 名称 |
6-[(2-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-11-5-2-3-6-12(11)10-15-24-25-16(22-23-17(25)26-15)13-7-4-8-14(9-13)18(19,20)21/h2-9H,10H2,1H3 |
InChI 键 |
OSXDOFCOSJGYPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
规范 SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















